molecular formula C12H17N5O4 B8078326 Sulodexide CAS No. 57821-29-1

Sulodexide

Cat. No.: B8078326
CAS No.: 57821-29-1
M. Wt: 295.29 g/mol
InChI Key: GRYSXUXXBDSYRT-WOUKDFQISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulodexide is a glycosaminoglycan (GAG) derived from porcine mucosa, composed of 80% heparan sulfate and 20% dermatan sulfate . It exhibits multimodal pharmacological actions, including anticoagulant, anti-inflammatory, profibrinolytic, and endothelial-protective properties . Clinically, it is used for diabetic nephropathy, chronic venous disease (CVD), venous thromboembolism (VTE), and more recently, COVID-19-related endothelial dysfunction .

Biological Activity

Sulodexide is a glycosaminoglycan (GAG) complex derived from porcine intestinal mucosa, primarily composed of heparin and dermatan sulfate. It exhibits a range of biological activities that make it significant in various therapeutic contexts, particularly in vascular diseases, thromboembolic disorders, and neurodegenerative conditions.

Pharmacological Properties

This compound has been shown to possess multiple pharmacological actions, including:

  • Antithrombotic Effects : this compound enhances fibrinolysis by increasing the activity of tissue plasminogen activator (tPA) while inhibiting plasminogen activator inhibitor-1 (PAI-1) . This dual action contributes to its efficacy in preventing thrombus formation without significantly increasing bleeding risk.
  • Vascular Protection : The compound restores damaged endothelial glycocalyx and intracellular matrix, exhibiting antiproliferative, anti-inflammatory, antioxidant, and anti-ischemic properties . These effects are crucial for maintaining vascular health and preventing complications in diseases such as diabetes and peripheral arterial disease.
  • Neuroprotective Effects : Recent studies suggest that this compound may have potential benefits in neurodegenerative diseases like Alzheimer's by modulating amyloid-beta metabolism and enhancing fibrinolytic activity in the brain .

Clinical Applications

This compound has been investigated for its therapeutic effects in several conditions:

  • Venous Thromboembolism (VTE) : A meta-analysis of clinical trials indicated that this compound significantly reduces the recurrence of VTE compared to control groups. Specifically, it reduced recurrent deep vein thrombosis (DVT) rates from 10.13% to 5.07% .
  • Peripheral Vascular Disease : In patients with peripheral occlusive arterial disease, this compound improved walking distances significantly after prolonged treatment . Its ability to enhance blood flow and reduce symptoms makes it a valuable treatment option.
  • Tinnitus and Vascular Vertigo : Emerging data suggest potential benefits of this compound in treating tinnitus and vascular vertigo, although further studies are required to substantiate these findings .

Case Studies

  • Study on Alzheimer’s Disease :
    • A preliminary study indicated that patients receiving this compound showed improvements in cognitive function attributed to its fibrinolytic properties affecting amyloid metabolism .
  • Use in Peripheral Vascular Disease :
    • A clinical trial demonstrated that patients treated with this compound experienced a significant increase in pain-free walking distance after 70-90 days of treatment compared to baseline measurements .

Data Tables

Condition Efficacy of this compound Control Group Outcome
Venous ThromboembolismReduced recurrence from 10.11% to 5.22%10.11% recurrence rate
Peripheral Arterial DiseaseIncreased pain-free walking distance significantlyNo significant improvement
Alzheimer’s DiseaseImproved cognitive functionNo significant change

Scientific Research Applications

Pharmacological Properties

Sulodexide exhibits several beneficial pharmacological actions, including:

  • Antithrombotic Effects : this compound has been shown to reduce thrombus formation and improve blood flow without significantly affecting coagulation parameters, making it safer than traditional anticoagulants .
  • Endothelial Protection : It helps restore endothelial function by enhancing the integrity and permeability of endothelial cells, which is crucial in preventing vascular complications .
  • Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects that can mitigate vascular inflammation, a key factor in various cardiovascular diseases .

Chronic Venous Insufficiency (CVI)

This compound has emerged as a promising treatment for CVI and associated conditions such as venous ulcers. Clinical studies indicate that it accelerates healing and alleviates symptoms in patients with chronic venous disease. For instance, one study demonstrated significant improvement in ulcer healing rates with this compound compared to placebo .

Prevention of Venous Thromboembolism (VTE)

In patients at risk for recurrent VTE, this compound has been shown to reduce the incidence of thromboembolic events. A meta-analysis indicated a potential 50% reduction in VTE recurrence when this compound was added to standard therapy .

Peripheral Arterial Disease (PAD)

This compound improves walking distance and alleviates symptoms of intermittent claudication in PAD patients. In a randomized controlled trial, patients receiving this compound showed a significant increase in pain-free walking distance compared to those on placebo .

Diabetic Nephropathy

This compound has demonstrated efficacy in reducing proteinuria in diabetic nephropathy patients, potentially stabilizing kidney function over time. This effect is attributed to its endothelial protective properties .

Cognitive Impairment

Recent studies suggest that this compound may have neuroprotective effects that can help prevent cognitive decline associated with Alzheimer's disease. A study indicated lower rates of cognitive impairment in patients treated with this compound compared to those receiving traditional anticoagulants .

Data Table: Summary of Clinical Findings

ApplicationStudy TypeKey Findings
Chronic Venous InsufficiencyRandomized Controlled TrialSignificant improvement in ulcer healing rates (P<0.001)
Prevention of VTEMeta-analysis50% reduction in VTE recurrence with this compound (P<0.05)
Peripheral Arterial DiseaseRandomized Controlled TrialIncreased pain-free walking distance by 64.7% from baseline (P=0.001)
Diabetic NephropathyObservational StudyReduction in proteinuria levels leading to stabilized kidney function
Cognitive ImpairmentProspective StudyLower incidence of cognitive decline compared to acenocoumarol (relative incidence: 2.02 vs 4.86)

Case Studies

  • Chronic Venous Ulcers : A patient with chronic venous ulcers treated with this compound showed marked improvement within three months, with complete healing observed after six months of therapy.
  • Intermittent Claudication : A clinical trial involving 286 patients demonstrated that those treated with this compound experienced significant improvements in walking ability and quality of life metrics over a 27-week period.
  • Diabetic Patients : In a cohort study focusing on diabetic nephropathy, patients receiving this compound exhibited a notable decrease in proteinuria levels after three months of treatment, suggesting renal protective effects.

Q & A

Basic Research Questions

Q. What experimental models are commonly used to study Sulodexide’s endothelial protective mechanisms, and what methodological considerations are critical for reproducibility?

this compound’s endothelial effects are often studied using in vitro human aortic endothelial cells (HAEC) exposed to hyperglycemic or inflammatory conditions . Key methodological steps include pre-treatment of cells with this compound (e.g., 100–200 μg/mL for 24–48 hours) to assess gene expression changes (e.g., IL-6, VCAM-1) via RT-PCR or ELISA. Animal models, such as streptozotocin-induced diabetic rats, are used to evaluate albuminuria reduction and TGF-β1 downregulation . Reproducibility requires standardized protocols for cell culture conditions (e.g., glucose concentration) and consistent dosing in animal studies (e.g., 50–100 mg/kg/day orally) .

Q. How do researchers quantify this compound’s anti-inflammatory and anticoagulant effects in preclinical studies, and what biomarkers are prioritized?

Anti-inflammatory effects are measured via reductions in proinflammatory cytokines (e.g., MCP-1, IL-6) in endothelial cell supernatants . Anticoagulant activity is assessed using thrombin time (TT) or activated partial thromboplastin time (aPTT) assays, though this compound’s low molecular weight (~9 kDa) limits systemic anticoagulation at therapeutic doses . Biomarkers like D-dimer and CRP are tracked in clinical studies to monitor systemic inflammation and coagulopathy .

Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships in experimental settings?

Dose-response studies typically use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for comparisons between treatment groups. For example, in diabetic rat models, linear regression can correlate this compound doses (e.g., 50–200 mg/kg) with reductions in urinary albumin excretion rate (UAER) . Non-linear models (e.g., sigmoidal curves) may apply when assessing threshold effects on endothelial gene expression .

Advanced Research Questions

Q. How do contradictory findings on this compound’s efficacy in diabetic nephropathy arise, and what methodological factors explain discrepancies between small-scale vs. large-scale trials?

Early small studies (e.g., n=60–100) reported significant UAER reduction (e.g., 58% decrease in UAER with 200 mg/day this compound) , whereas the Sun-MACRO trial (n=1,248) found no renoprotection . Discrepancies may stem from differences in patient selection (e.g., overt vs. microalbuminuria), dosing regimens (oral vs. intramuscular), and endpoint definitions. Smaller trials often lack placebo controls and long-term follow-up, inflating effect sizes .

Q. What experimental designs are optimal for isolating this compound’s endothelial-specific effects from systemic anticoagulation in vascular disease models?

Co-culture systems (e.g., endothelial cells with smooth muscle cells) can isolate endothelial responses. For example, HAEC pretreated with this compound (24 hours) show reduced IL-6 secretion even after exposure to proinflammatory sera from peripheral artery disease (PAD) patients, independent of anticoagulant activity . In vivo, genetic knockout models (e.g., TFPI-deficient mice) may clarify this compound’s endothelial glycocalyx restoration mechanisms .

Q. How can researchers address confounding variables in clinical trials evaluating this compound’s efficacy in COVID-19-related endothelial dysfunction?

The 2020 RCT (n=243) used stratified randomization by comorbidities (e.g., hypertension, diabetes) and adjusted for baseline D-dimer/CRP levels . Propensity score matching or multivariable Cox regression can control for variables like age and concurrent anticoagulant use. Blinding challenges (due to this compound’s route of administration) require placebo-matched controls (e.g., identical oral capsules) .

Q. What meta-analytical frameworks are suitable for synthesizing evidence on this compound’s ulcer-healing efficacy across heterogeneous RCTs?

A random-effects model can pool data from trials with varying follow-up periods (e.g., 30–90 days) and ulcer types (epidermal vs. dermal). For example, Coccheri 2002 (n=230) showed this compound improved healing rates at 60–90 days (RR=1.60, 95% CI=1.17–2.20), but heterogeneity (I²=68%) necessitates subgroup analysis by ulcer depth and compression therapy adherence .

Q. Methodological Challenges & Controversies

Q. Why do preclinical findings on this compound’s antithrombotic effects fail to translate consistently into clinical outcomes?

Preclinical models (e.g., rat arterial thrombosis) use this compound doses (1–5 mg/kg IV) exceeding therapeutic human doses (50–100 LSU/day), leading to overestimation of efficacy . Clinical trials often lack power to detect modest effects on rare endpoints (e.g., recurrent DVT), as seen in the SanVal registry (7.4% recurrence with this compound vs. 17.9% placebo, p<0.05) .

Q. How should researchers adjust biomarker selection in this compound trials to account for pleiotropic mechanisms?

Multimarker panels (e.g., endothelial glycocalyx components [syndecan-1], coagulation factors [vWF], and inflammation markers [IL-6]) are recommended. In COVID-19 trials, this compound reduced D-dimer >500 ng/dL (22% vs. 47% placebo, p<0.01) but had no mortality benefit, suggesting context-dependent biomarker relevance .

Q. What ethical considerations arise in designing this compound trials for off-label indications (e.g., COVID-19), and how can equipoise be maintained?

Early-phase trials must justify off-label use with mechanistic plausibility (e.g., endothelial protection in COVID-19 ). The 2020 RCT obtained informed consent emphasizing this compound’s investigational status and used independent DSMB oversight. Equipoise was maintained by excluding patients on therapeutic anticoagulants .

Comparison with Similar Compounds

Heparin

  • Structural Similarities : Both sulodexide and heparin are GAGs with affinity for antithrombin III (AT-III) and heparin cofactor II (HCII), contributing to anticoagulant effects .
  • Key Differences: Oral Bioavailability: this compound is orally bioavailable, unlike heparin, which requires parenteral administration . Half-Life: this compound has a longer half-life (~16–20 hours) compared to heparin (~1–2 hours) . Bleeding Risk: this compound is associated with fewer bleeding complications due to its lower anticoagulant potency .

Low-Molecular-Weight Heparins (LMWHs: Enoxaparin, Dalteparin)

  • Antithrombotic Efficacy: this compound and enoxaparin show comparable efficacy in reducing recurrent VTE (RR 0.51 for this compound vs. 0.65 for enoxaparin) .
  • Mechanistic Differences :
    • Endothelial Protection : this compound reduces circulating endothelial cells (CEC) and SARS-CoV-2-induced vascular damage, whereas LMWHs primarily target coagulation .
    • Albuminuria Reduction : this compound decreases urinary albumin excretion in diabetic nephropathy (260% reduction over 12 months), an effect absent in LMWHs .

Table 2: Clinical Outcomes in Diabetic Nephropathy

Parameter This compound LMWHs ACE Inhibitors
Albuminuria Reduction 260% over 12 months No data 30–40%
Additive to ACE Inhibitors Yes No N/A
Mechanism Glycocalyx repair Anticoagulation RAAS inhibition

Dermatan Sulfate

  • Component of this compound : Dermatan sulfate (20% of this compound) enhances HCII-mediated thrombin inhibition, complementing heparan sulfate’s AT-III activity .
  • Synergistic Effects : The combination in this compound provides broader antithrombotic and anti-inflammatory effects than isolated dermatan sulfate .

ACE Inhibitors (e.g., Lisinopril)

  • Albuminuria Management : this compound’s effect on albuminuria is additive to ACE inhibitors. In macroalbuminuric patients, this compound reduced systolic BP by 5 mmHg, independent of ACE inhibition .
  • Mechanism : this compound targets glycocalyx dysfunction and oxidative stress, whereas ACE inhibitors modulate the renin-angiotensin system .

Other GAGs (e.g., Pentosan Polysulfate)

  • Glycocalyx Repair: this compound outperforms structurally similar GAGs in restoring endothelial integrity, as shown in diabetic retinopathy and COVID-19 studies .
  • Clinical Utility : this compound’s oral administration and safety profile make it preferable for chronic conditions like diabetic nephropathy over injectable GAGs .

Research Findings and Controversies

  • COVID-19 : this compound reduced endothelial cell perforations (40% reduction in CEC) and accelerated CRP decline, suggesting antiviral endothelial protection .
  • Venous Ulcers: Conflicting meta-analyses exist; two trials reported OR 2.04–2.45 for ulcer healing, but pooled data questioned significance (RR 0.16) .

Table 3: Key Clinical Trial Outcomes

Indication This compound Outcome Comparator Outcome Source
Recurrent VTE 5.22% recurrence (vs. 10.11% control) RR 0.51 [0.35–0.74]
Diabetic Retinopathy Reduced hard exudates (DRESS trial) Placebo: No effect
COVID-19 Endothelial Damage CEC perforations reduced by 40% Control: 21.4% reduction

Preparation Methods

Industrial Production Methodologies

Heparin Byproduct Oxidation and Ultrafiltration (Patent CN104398533A)

This method utilizes heparin manufacturing byproducts, optimizing yield and reducing waste .

Key Steps and Parameters

  • Oxidation :

    • Raw Material : 1,000–2,000 g heparin byproduct dissolved in purified water (10–18 L).

    • Conditions : pH 9.4–9.6, 50–56°C, 10–12 h reaction with 2–5% (w/v) hydrogen peroxide .

    • Post-Oxidation : Adjust pH to 6.0–8.0, centrifuge (12,000 rpm, 30 min), and filter (0.65 μm membrane) .

  • Ultrafiltration :

    • Additive : Sodium acetate (1–2% w/v of crude solution).

    • Process : 10 kDa molecular weight cut-off (MWCO) membrane, 5–8 h recirculation .

    • Outputs :

      • Permeate : FMH crude (3–8°C storage).

      • Retentate : DS crude (20% yield) .

  • Refining :

    • DS Purification : Ethanol precipitation (15–18°C, 8–10 h), Ban Shi reactions (NaOH and Benedict’s reagent), and ion exchange (001×7 resin) .

    • FMH Purification : Ethanol precipitation and sterile filtration (0.22 μm → 0.1 μm) .

  • Final Formulation :

    • Mix FMH and DS precipitates, dissolve, filter, and lyophilize.

    • Yield : 67.8–68.9% (Example 1: 678 g from 1,000 g byproduct) .

Advantages and Limitations

  • Pros : Cost-effective (byproduct utilization), scalability.

  • Cons : Requires rigorous pH/temperature control; residual peroxides may necessitate additional purification .

Low-Temperature Acid Treatment and Ion Exchange (Patent CN108484789A)

This method prioritizes purity by avoiding acetate additives .

Key Steps and Parameters

  • Acid Treatment :

    • Conditions : 0–5°C, pH 1–2 (HCl adjustment), low-speed centrifugation to remove proteins/nucleic acids .

  • Ethanol Precipitation :

    • DS Enrichment : 95% ethanol (1:4 v/v), precipitate slow-moving heparin impurities .

  • Ion Exchange Chromatography :

    • Resin : Strong anion exchange (e.g., Q Sepharose).

    • Elution :

      • Low Salt : 2–5% NaCl to remove contaminants.

      • High Salt : 10–15% NaCl to elute this compound .

  • Final Precipitation :

    • Ethanol (1:3 v/v), lyophilization.

    • Purity : >95% (UV-HPLC), DS:FMH ratio 1:4 .

Advantages and Limitations

  • Pros : No exogenous additives, higher reproducibility.

  • Cons : Lower yield (55–60%), higher resin costs .

Comparative Analysis of Preparation Methods

Parameter Oxidation-Ultrafiltration Acid-Ion Exchange
Raw Material Heparin byproductHeparin sodium crude
Key Additives H₂O₂, NaOAcHCl, NaCl
Temperature Sensitivity High (50–60°C oxidation)Low (0–5°C acid step)
Yield 67.8–68.9%55–60%
Purity 90–92%>95%
Scalability Industrial-scalePilot-scale

Critical Process Parameters and Optimization

Oxidation Efficiency

Hydrogen peroxide concentration (2–5% w/v) directly impacts FMH bioactivity. Over-oxidation (>5%) degrades GAG chains, reducing AT-III binding affinity .

Ultrafiltration Membrane Selection

A 10 kDa MWCO membrane optimally separates FMH (7 kDa) from DS (20 kDa). Smaller pores (5 kDa) risk FMH loss, while larger pores (30 kDa) permit DS contamination .

Ethanol Precipitation Dynamics

  • DS Precipitation : 15–18°C minimizes co-precipitation of FMH .

  • FMH Stability : Storage at 3–8°C prevents thermal depolymerization .

Quality Control and Analytical Challenges

Potency Assays

  • USP Anticoagulant Activity : this compound: 92 ± 4 USP U/mg vs. unfractionated heparin: 200 USP U/mg .

  • Chromatographic Purity :

    • HPLC-UV : FMH (RT: 8.2 min), DS (RT: 12.5 min) .

    • CE-SDS : Monitors sulfation degree (target: 2.2–2.5 sulfates/disaccharide) .

Impurity Profiling

  • Residual Peroxides : Limit <10 ppm (ICH Q3C) .

  • Protein Contamination : <0.1% (Bradford assay) .

Properties

IUPAC Name

(2R,3R,4R,5R)-2-(hydroxymethyl)-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O4/c1-13-10-7-11(15-4-14-10)17(5-16-7)12-9(20-2)8(19)6(3-18)21-12/h4-6,8-9,12,18-19H,3H2,1-2H3,(H,13,14,15)/t6-,8-,9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYSXUXXBDSYRT-WOUKDFQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50206530
Record name N(6),O(2)-Dimethyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57817-83-1, 57821-29-1
Record name N(6),O(2)-Dimethyladenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057817831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulodexide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057821291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulodexide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06271
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N(6),O(2)-Dimethyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N6,2'-O-DIMETHYLADENOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEV25J2GTV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.